molecular formula C16H15FN2O3S B2437535 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034348-27-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2437535
CAS RN: 2034348-27-9
M. Wt: 334.37
InChI Key: MWCFBBGMFBJIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring and a thiophene ring . The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of new pharmaceuticals or materials.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring and the attachment of the thiophene ring . The exact synthetic route would depend on the starting materials and the desired final product.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 2,3-dihydrobenzo[f][1,4]oxazepin ring and the thiophene ring are likely to contribute to the rigidity of the molecule, which could have implications for its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the 2,3-dihydrobenzo[f][1,4]oxazepin and thiophene rings suggests that it might undergo reactions typical of these types of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the nature of the bonds within the molecule .

Scientific Research Applications

Kinase Inhibitor Development

  • The compound's benzoxazepine core is integral in several kinase inhibitors, including mTOR inhibitors. Research has focused on scalable synthesis processes for related compounds, highlighting their potential in drug development (Naganathan et al., 2015).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to the compound , have been synthesized and tested for cytotoxicity against various cancer cells, showing promising results (Deady et al., 2005).

Synthesis and Characterization

  • Studies involve synthesizing and characterizing similar compounds, assessing their antimicrobial properties, and conducting docking studies (Spoorthy et al., 2021).

Crystal Structure Analysis

  • Research has been conducted on the synthesis and crystal structure determination of closely related compounds, providing insights into molecular interactions and conformations (Lee et al., 2009).

Antimicrobial Evaluation

  • Several studies focus on synthesizing related compounds and evaluating their antimicrobial efficacy, contributing to the development of new antimicrobial agents (Talupur et al., 2021).

Organocatalytic Reactions

  • The compound's framework has been used in organocatalytic asymmetric Mannich reactions, demonstrating significant applications in medicinal chemistry (Li et al., 2019).

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-13-1-2-14-12(7-13)8-19(15(20)9-22-14)5-4-18-16(21)11-3-6-23-10-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFBBGMFBJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.